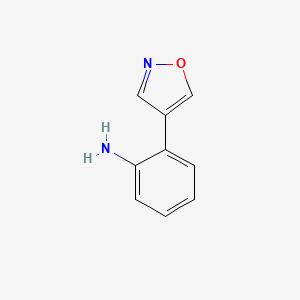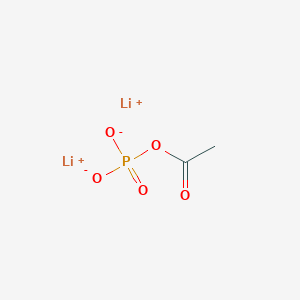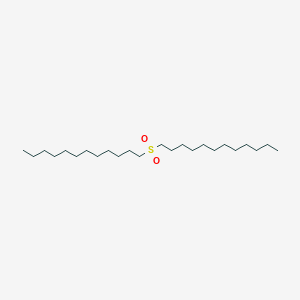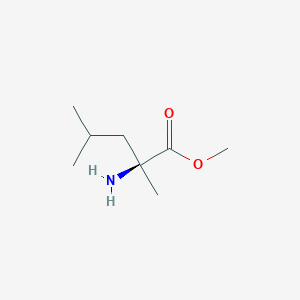
2-(3-Chlorphenyl)oxazol
Übersicht
Beschreibung
“2-(3-Chlorophenyl)oxazole” is a compound that belongs to the class of oxazoles . Oxazoles are a type of heterocyclic compound, characterized by a five-membered ring structure containing one oxygen atom, one nitrogen atom, and three carbon atoms . They are known for their wide spectrum of biological activities and are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
Oxazoles, including “2-(3-Chlorophenyl)oxazole”, can be synthesized through various methods . One common strategy is the Van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenyl)oxazole” is characterized by a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The presence of a chlorine atom on the phenyl group at position 2 is a key feature of this compound .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Oxazol-Derivate, einschließlich 2-(3-Chlorphenyl)oxazol, können antimikrobielle Eigenschaften haben . Sie könnten möglicherweise bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden.
Antitumoraktivität
Oxazol-Derivate wurden auf ihre Antitumoraktivitäten untersucht . Sie könnten möglicherweise in der Krebsbehandlungsforschung eingesetzt werden.
Antituberkuloseaktivität
Einige Oxazol-Derivate haben Antituberkuloseaktivität gezeigt . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung von Antituberkulosemedikamenten eingesetzt werden könnte.
Entzündungshemmende Aktivität
Oxazol-Derivate können entzündungshemmende Eigenschaften haben . Dies deutet auf mögliche Anwendungen bei der Behandlung von entzündlichen Erkrankungen hin.
Antidiabetische Aktivität
Es wurde festgestellt, dass einige Oxazol-Derivate antidiabetische Eigenschaften haben . Dies deutet auf mögliche Anwendungen bei der Behandlung von Diabetes hin.
Antiobesity-Aktivität
Oxazol-Derivate können Antiobesity-Eigenschaften haben . Dies deutet auf mögliche Anwendungen bei der Behandlung von Fettleibigkeit hin.
Antioxidative Aktivität
Oxazol-Derivate können antioxidative Eigenschaften haben . Dies deutet auf mögliche Anwendungen bei der Vorbeugung oxidativer Stress-bedingter Krankheiten hin.
Synthese neuer chemischer Einheiten
Oxazol, einschließlich this compound, ist ein wichtiger heterocyclischer Kern, der als Zwischenprodukt für die Synthese neuer chemischer Einheiten in der medizinischen Chemie verwendet wird .
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)oxazole is not yet fully understood. It is believed to be a pro-drug, meaning that it is converted to its active form in the body. It is believed that the compound binds to certain receptors in the body, and activates them, leading to the desired biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chlorophenyl)oxazole are not yet fully understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory effects. It has also been shown to modulate gene expression, and to have potential applications in drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(3-Chlorophenyl)oxazole in lab experiments is its high yield in the reaction of 3-chlorophenol and oxalic acid. Additionally, it is relatively stable, and can be stored for long periods of time. However, it is also relatively expensive, and can be toxic if handled improperly.
Zukünftige Richtungen
There are a number of potential future directions for the research and development of 2-(3-Chlorophenyl)oxazole. These include further study of its potential applications in medicine, biochemistry, and pharmacology, as well as its potential use as a drug delivery system. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to new and improved applications. Finally, further study of its synthesis method could lead to the development of more efficient and cost-effective methods of production.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAELCLQNAMTZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494876 | |
| Record name | 2-(3-Chlorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62882-06-8 | |
| Record name | 2-(3-Chlorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



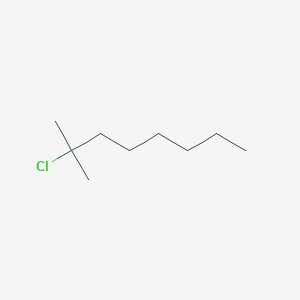
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1625978.png)

![Ethyl [2-(chloromethyl)phenyl]acetate](/img/structure/B1625982.png)

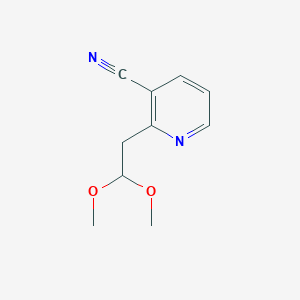
![Imidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B1625986.png)
